molecular formula C8H10BrNO2 B1430104 Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 516465-78-4

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1430104
M. Wt: 232.07 g/mol
InChI Key: LLOYPVFSYNFKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2 . It is also known as "4-Bromo-1H-pyrrole-2-carboxylic acid ethyl ester" .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with substituted amines, such as 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” can be represented by the SMILES string CCOC(=O)c1cc(Br)c[nH]1 . The InChI key for this compound is ZNKYCJKUHXQUJQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole derivatives, such as “Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” is a solid compound with a melting point of 58-63 °C . Its molecular weight is 218.05 .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. For instance, Yuan Rong-xin (2011) discusses its use in synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate through a process suitable for industrial production, highlighting its potential for large-scale applications (Yuan Rong-xin, 2011).

Pharmaceutical and Biological Research

In the realm of pharmaceutical research, compounds derived from ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate have shown promising results. For example, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from related compounds exhibited antibacterial activity in vitro, as discussed by E. Toja et al. (1986) (E. Toja et al., 1986).

Chemical Synthesis and Modification

The versatility of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in chemical synthesis is further demonstrated by its use in various chemical reactions and modifications. P. S. Petrov, V. Kalyazin, and N. Somov (2021) describe its role in the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, leading to novel compounds like ethyl 5-aryl-1H-pyrrole-2-carboxylates (P. S. Petrov, V. Kalyazin, & N. Somov, 2021).

Advanced Organic Synthesis Techniques

The compound is also integral in advanced organic synthesis techniques. For instance, Xue-Feng Zhu, J. Lan, and O. Kwon (2003) utilized it in phosphine-catalyzed [4 + 2] annulations, showcasing its utility in creating complex organic structures (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Development of New Chemical Entities

Moreover, ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate has been employed in the development of new chemical entities. J. Gupton et al. (2014) utilized similar bromopyrrole esters for the synthesis of bioactive pyrroles with potential pharmaceutical applications (J. Gupton et al., 2014).

Safety And Hazards

This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

ethyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOYPVFSYNFKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

In ethanol (100 ml), 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (12.1 g, 40 mmol) prepared in the Step 10-1-1 was dissolved, and under an ice cooling a 20% sodium ethoxide-ethanol solution was added thereto. Thereafter, the mixture was heated under reflux for 3 hours. After the mixture was allowed to cool, the solvent was distilled off, and 3.5% hydrochloric acid (100 ml) and chloroform (150 ml) was added to the mixture. The organic phase was collected by separation, washed with a saturated sodium hydrogen carbonate aqueous solution and water in order, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:5) to give the title compound (7.39 g, 80%).
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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